molecular formula C9H6N6O3 B2442019 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one CAS No. 323199-38-8

6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one

Cat. No.: B2442019
CAS No.: 323199-38-8
M. Wt: 246.186
InChI Key: GRYUIUOQDGXQLC-UHFFFAOYSA-N
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Description

Structural Characterization and Molecular Properties

Molecular Architecture and IUPAC Nomenclature

The compound consists of a pyrazolo[1,5-a]pyrimidin-2(1H)-one core fused with a 4-nitro-1H-pyrazol-3-yl substituent. The pyrazolo-pyrimidinone scaffold features a bicyclic structure with a pyrazole ring (five-membered, N-containing) fused to a pyrimidinone ring (six-membered, with a lactam group at position 2). The nitro group (-NO₂) is attached to the pyrazole ring at position 4, while the pyrimidinone ring is substituted at position 6.

IUPAC Name:
6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one.

Key Features:

  • Pyrazolo-pyrimidinone fusion : Conjugated π-system enabling electronic delocalization.
  • Nitro substituent : Electron-withdrawing group influencing reactivity and stability.
  • Lactam functionality : Hydrogen bonding potential in the pyrimidinone ring.

Crystallographic Analysis and X-ray Diffraction Studies

While explicit crystallographic data for this compound is limited in publicly available literature, analogous pyrazolopyrimidinones have been studied via X-ray diffraction (XRD) . For example, pyrazolopyrimidinone derivatives often crystallize in monoclinic or orthorhombic space groups, with bond lengths and angles consistent with aromatic systems. The nitro group’s orientation and intermolecular interactions (e.g., hydrogen bonding) would influence packing patterns.

Hypothetical Insights:

Parameter Expected Value (Analogous Compounds)
Space Group P2₁/c or Pbca
Nitro Group Torsion ~20–40° relative to pyrazole ring
Pyrimidinone N–O Bond ~1.24–1.28 Å

Further experimental studies are required to confirm these predictions.

Tautomeric Forms and Resonance Stabilization

The pyrimidinone ring may exhibit tautomerism between keto (lactam) and enol forms. However, the electron-withdrawing nitro group stabilizes the keto form via resonance, reducing enol tautomer prevalence. Resonance delocalization across the fused rings enhances aromaticity and thermal stability.

Key Resonance Structures:

  • Lactam form : Dominant due to nitro-induced electron withdrawal.
  • Enol form : Minor contribution, stabilized by conjugation with the pyrazole ring.

Spectroscopic Fingerprinting

Infrared (IR) Spectroscopy
  • Nitro group : Strong absorption at 1500–1600 cm⁻¹ (asymmetric NO₂ stretch) and 1300–1400 cm⁻¹ (symmetric NO₂ stretch).
  • Pyrimidinone C=O : Characteristic peak at 1650–1750 cm⁻¹ .
  • C–N/C–C aromatic bonds : Peaks in the 1450–1600 cm⁻¹ range.
Nuclear Magnetic Resonance (NMR)
  • ¹H NMR :
    • Aromatic protons (pyrazole/pyrimidinone): δ 7.5–9.0 ppm (multiplet).
    • Pyrimidinone NH : δ 10.0–12.0 ppm (broad singlet, exchangeable).
  • ¹³C NMR :
    • C=O : δ 150–160 ppm .
    • Nitro-bearing carbon : δ 120–130 ppm .
    • Aromatic carbons : δ 100–150 ppm .

UV-Vis Spectroscopy :

  • Absorption maxima : Likely in the 250–350 nm range due to π→π* transitions in the conjugated system.

Computational Chemistry Insights

DFT Calculations provide critical electronic structure data:

Parameter Value (Similar Compounds) Source
HOMO Energy −0.20 to −0.22 eV
LUMO Energy −0.04 to −0.06 eV
HOMO-LUMO Gap 0.16–0.18 eV
Dipole Moment 4.0–5.8 Debye
Electrophilic Index 0.10–0.12 eV

Molecular Orbital Analysis :

  • HOMO : Localized on the pyrazolo-pyrimidinone π-system.
  • LUMO : Dominated by antibonding orbitals of the nitro group.
  • Electron density : Withdrawn from the pyrazole ring by the nitro group, enhancing electrophilicity at the pyrimidinone core.

Properties

IUPAC Name

6-(4-nitro-1H-pyrazol-5-yl)-1H-pyrazolo[1,5-a]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N6O3/c16-8-1-7-10-2-5(4-14(7)13-8)9-6(15(17)18)3-11-12-9/h1-4H,(H,11,12)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRYUIUOQDGXQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2NC1=O)C3=C(C=NN3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801320100
Record name 6-(4-nitro-1H-pyrazol-5-yl)-1H-pyrazolo[1,5-a]pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822439
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

323199-38-8
Record name 6-(4-nitro-1H-pyrazol-5-yl)-1H-pyrazolo[1,5-a]pyrimidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801320100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one typically involves the formation of the pyrazole and pyrimidine rings followed by their fusion. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-nitro-1H-pyrazole with a suitable pyrimidine precursor in the presence of a base can lead to the formation of the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The hydrogen atoms on the pyrazole and pyrimidine rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and organometallic compounds can be used.

Major Products

    Reduction: The reduction of the nitro group yields 6-(4-amino-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Antitumor Activity

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising antitumor properties. The presence of the nitro group in 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one may enhance its anticancer efficacy through mechanisms such as:

  • Inhibition of specific kinases involved in tumor growth.
  • Induction of apoptosis in cancer cells.

A study highlighted the compound's potential as an antitumor scaffold, emphasizing the importance of structural modifications to improve its activity against various cancer cell lines .

Antimicrobial Properties

The nitro group in this compound suggests potential antibacterial activity. Similar compounds have shown effectiveness against a range of bacterial strains. The mechanism may involve:

  • Disruption of bacterial cell wall synthesis.
  • Interference with nucleic acid metabolism.

Further investigations are necessary to elucidate the specific antimicrobial spectrum and efficacy of this compound .

Applications in Drug Development

Given its promising biological activities, this compound is being explored for:

  • Targeted Cancer Therapies : As a lead compound for developing inhibitors that selectively target cancer-related kinases.
Application AreaPotential Impact
OncologyDevelopment of targeted therapies
AntimicrobialNew antibiotics against resistant strains

Anticancer Research

Recent studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit specific kinases associated with cancer proliferation. For instance, modifications to the structure of this compound have led to compounds with enhanced potency against breast and lung cancer cell lines .

Antimicrobial Studies

In vitro tests have shown that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. This positions the compound as a candidate for further development into new antimicrobial agents .

Mechanism of Action

The mechanism by which 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one exerts its effects involves interactions with various molecular targets. For instance, in medicinal applications, it may inhibit specific enzymes or receptors involved in inflammatory pathways . The compound’s structure allows it to interact with active sites of proteins, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one is unique due to the specific arrangement of the nitro group on the pyrazole ring and its fusion with the pyrimidine ring. This unique structure contributes to its distinct chemical and biological properties.

Biological Activity

6-(4-Nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H6N6O3
  • Molecular Weight : 246.18 g/mol
  • CAS Number : 323199-38-8

The biological activity of pyrazolo[1,5-a]pyrimidines, including this compound, is primarily attributed to their ability to interact with various biological targets:

  • Kinase Inhibition : Many compounds in this class exhibit inhibitory effects on specific kinases, which are crucial in regulating cellular processes. This inhibition can lead to anticancer effects by disrupting signaling pathways involved in cell proliferation and survival .
  • Antimicrobial Activity : The presence of a nitro group in the structure suggests potential antibacterial properties. Similar compounds have demonstrated effectiveness against various bacterial strains .

Biological Activities

The following table summarizes the biological activities reported for this compound and related derivatives:

Activity Description References
Anticancer Inhibits specific kinases involved in cancer cell signaling pathways.
Antimicrobial Exhibits antibacterial activity against Gram-positive and Gram-negative bacteria.
Anti-inflammatory Demonstrates potential to reduce inflammatory markers in vitro and in vivo models.
Enzymatic Inhibition Acts as an inhibitor for various enzymes, including those involved in metabolic pathways.

Case Studies

Several studies highlight the efficacy of pyrazolo[1,5-a]pyrimidine derivatives:

  • Anticancer Studies : Research has shown that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit cancer cell growth by targeting specific kinases. For instance, a study demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range .
  • Antimicrobial Activity : A series of synthesized pyrazolo derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
  • Anti-inflammatory Effects : In a model of carrageenan-induced paw edema in rats, compounds similar to this compound exhibited significant reduction in swelling compared to control groups .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidin-2(1H)-one, and how can reaction conditions be optimized for higher yields?

  • Methodology : Start with a condensation reaction between 4-nitro-1H-pyrazole-3-carbaldehyde and aminopyrimidinone derivatives. Optimize solvent choice (e.g., pyridine or ethanol), reflux duration (5–6 hours), and stoichiometry. For example, pyridine-mediated reactions at 100°C for 6 hours achieved 67% yield for analogous pyrazolo-pyrimidines . Post-synthesis, purify via recrystallization (ethanol or dioxane) and verify purity using elemental analysis (C, H, N ±0.4% deviation) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodology : Use IR spectroscopy to identify the nitro group (asymmetric stretching ~1520 cm⁻¹) and carbonyl groups. ¹H/¹³C NMR resolves substituent positioning (e.g., pyrimidinone protons at δ 6.5–8.5 ppm). Mass spectrometry (ESI or EI) confirms molecular ion peaks (e.g., [M+H]⁺), while elemental analysis validates stoichiometric ratios .

Q. How can researchers assess the compound’s solubility and stability in different solvents for biological assays?

  • Methodology : Perform solubility screens in DMSO, ethanol, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy. Monitor stability via HPLC over 24–72 hours at 25°C and 4°C. Compare with structurally similar compounds, such as pyrazolo[1,5-a]pyrimidin-6-amine, which shows stability in DMSO for 48 hours .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict reactivity or biological target interactions?

  • Methodology : Conduct DFT calculations (B3LYP/6-31G*) to map electron density and identify reactive sites (e.g., nitro group electrophilicity). Perform molecular docking (AutoDock Vina) against kinases or enzymes to predict binding affinities. Validate with experimental IC₅₀ values, referencing frameworks from computational studies on pyrazolo-pyrimidines .

Q. What strategies resolve contradictions in reported biological activities of pyrazolo-pyrimidine derivatives?

  • Methodology : Perform comparative structure-activity relationship (SAR) studies by synthesizing analogs with varying substituents (e.g., nitro vs. methyl groups). Use standardized assays (e.g., kinase inhibition) under controlled conditions. Ensure compound purity via HPLC (>95%) and NMR to eliminate impurities as confounding factors .

Q. How to design experiments evaluating thermal stability and degradation pathways under varying conditions?

  • Methodology : Employ thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under nitrogen and oxygen atmospheres. Compare decomposition onset temperatures (e.g., 230–260°C for related compounds) . Isothermal studies at 150–200°C can model kinetic degradation using Arrhenius equations.

Q. What experimental design principles apply when studying enzymatic interactions or metabolic pathways?

  • Methodology : Adopt a randomized block design with split-plot arrangements (e.g., ’s approach for complex variables). Measure enzyme kinetics (Michaelis-Menten parameters) via spectrophotometry, varying substrate concentrations. Include triplicates and statistical analysis (ANOVA, p<0.05) to account for variability .

Methodological Frameworks

Q. How to integrate findings into broader pharmacological or materials science frameworks?

  • Methodology : Align with theories like molecular topology for drug design or Hammett substituent constants for reactivity trends. For example, link nitro group electronic effects to bioactivity using linear free-energy relationships (LFER). Reference conceptual frameworks from ’s principles on theory-driven research .

Q. What protocols ensure reproducibility in synthesizing and characterizing novel derivatives?

  • Methodology : Document reaction conditions (solvent, temperature, time), purification steps, and analytical data (Rf values, melting points). Use controlled vocabulary (IUPAC naming) and share raw spectral data (NMR, MS) in supplementary materials. Cross-validate results with independent labs, as done in ’s multi-technique approach .

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